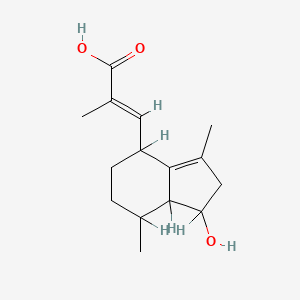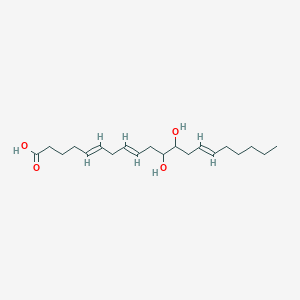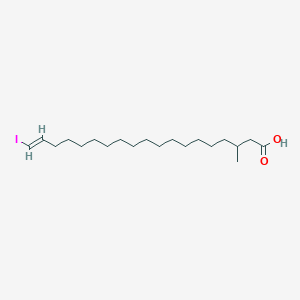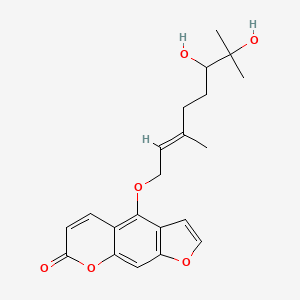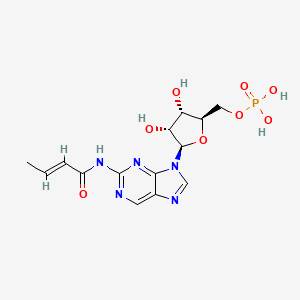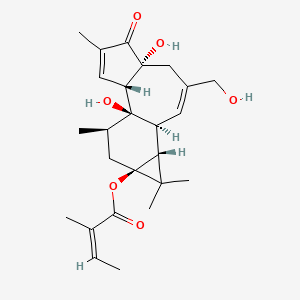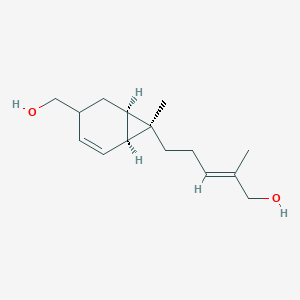
Prostaglandin C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PGC1, also known as prostaglandin C1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGC1 is considered to be an eicosanoid lipid molecule. PGC1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGC1 has been primarily detected in urine. Within the cell, PGC1 is primarily located in the membrane (predicted from logP) and cytoplasm.
Prostaglandin C1 is a prostaglandins C. It is a conjugate acid of a prostaglandin C1(1-).
Aplicaciones Científicas De Investigación
Prostaglandins and Inflammation
Prostaglandins, including Prostaglandin C1, are involved in sustaining homeostatic functions and mediating pathogenic mechanisms, notably the inflammatory response. Generated from arachidonate by cyclooxygenase isoenzymes, their role in both promoting and resolving inflammation is of clinical relevance in atherosclerosis, vascular injury response, and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Catalytic Mechanism of Prostaglandin Synthesis
The catalytic mechanism of microsomal prostaglandin E synthase type 2 (mPGES-2), relevant to Prostaglandin C1, was elucidated through crystal structure analysis. This research provides insights into the synthesis process of prostaglandins from arachidonic acid, highlighting the significant role of specific enzymes in prostaglandin biology (Yamada et al., 2005).
Clinical Application in Reproductive Health
Prostaglandins, including Prostaglandin C1, have clinical applications in reproductive health. They are involved in the induction of labor, termination of pregnancies, and might have therapeutic potential in the treatment of asthma and hypertension (Karim & Hillier, 2012).
Advances in Eicosanoid Biology
Prostaglandins and leukotrienes, encompassing Prostaglandin C1, are vital in numerous homeostatic biological functions and inflammation. They are synthesized by cyclooxygenase isozymes and their actions are blocked by certain drugs. The understanding of eicosanoid biology offers insights into inflammatory responses, pain, and fever management (Funk, 2001).
Prostaglandins in Health and Disease
Prostaglandins, such as Prostaglandin C1, play major roles in human physiology in health and disease. They function in different ways across major organs, with their therapeutic implications being critical in altering organ homeostasis (Miller, 2006).
Modulation of Immunity
Prostaglandins, including Prostaglandin C1, affect key aspects of immunity. They have both immunoinhibitory and immunomodulatory roles, with a significant impact on cancer progression and inflammation regulation (Harris et al., 2002).
Prostaglandin Synthesis in Invertebrates
Prostaglandins, encompassing Prostaglandin C1, have been studied in invertebrates, contributing to understanding their roles in oogenesis, spermatogenesis, ion transport, and defense (Rowley et al., 2005).
Propiedades
Número CAS |
35687-86-6 |
|---|---|
Nombre del producto |
Prostaglandin C1 |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-2-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-14,17-18,21H,2-11,15H2,1H3,(H,23,24)/b14-12+/t17-,18+/m0/s1 |
Clave InChI |
PUIBPGHAXSCVRF-QHFGJBOXSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C1=CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B1235408.png)
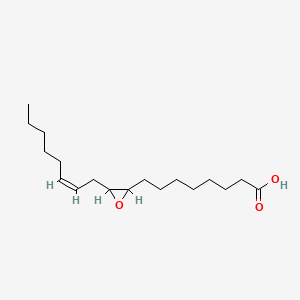
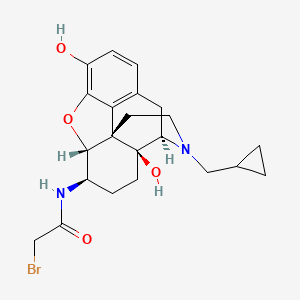


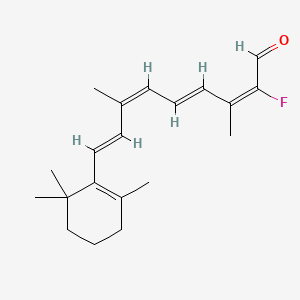
![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
